molecular formula C19H16FN5O2S B2597959 2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1105202-12-7

2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2597959
CAS RN: 1105202-12-7
M. Wt: 397.43
InChI Key: NBCOOLZVANDHEC-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and rings, including a pyrazolo[3,4-d]pyridazine ring, a thioether group, and an acetamide group. The presence of these groups suggests that the compound might have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and rings. The pyrazolo[3,4-d]pyridazine ring, for example, is a fused bicyclic heterocycle that could influence the compound’s overall shape and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the acetamide group could influence its solubility, while the pyrazolo[3,4-d]pyridazine ring could affect its stability and reactivity .

Scientific Research Applications

Anticancer Activity

  • Novel fluoro-substituted compounds, including those similar to the given structure, have been synthesized and shown to exhibit anticancer activity against lung cancer cell lines at low concentrations, potentially offering a new avenue for therapeutic intervention (Hammam et al., 2005).

Anti-inflammatory Activity

  • A study on novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showed significant anti-inflammatory activity, highlighting the potential for the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Antimicrobial Activity

  • Research into novel heterocyclic compounds incorporating sulfamoyl moiety aimed at antimicrobial applications demonstrated promising results against various bacterial and fungal strains, indicating the potential use of similar compounds in antimicrobial therapies (Darwish et al., 2014).

Synthesis of Novel Heterocyclic Compounds

  • Studies have focused on the synthesis and characterization of novel heterocyclic compounds, including those with potential antipsychotic, antimicrobial, and antioxidant activities. These compounds are synthesized through various chemical reactions, demonstrating the versatility and potential applications of such chemical structures in medicinal chemistry and drug design (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would likely involve interacting with certain biological targets to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be assessed through experimental testing .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity in various chemical reactions, and assessing its safety and environmental impact .

properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2S/c1-12-16-10-22-25(14-6-4-13(20)5-7-14)18(16)19(24-23-12)28-11-17(26)21-9-15-3-2-8-27-15/h2-8,10H,9,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCOOLZVANDHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NN(C2=C(N=N1)SCC(=O)NCC3=CC=CO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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